molecular formula C20H18N2O B5027738 1-[1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL

1-[1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL

Cat. No.: B5027738
M. Wt: 302.4 g/mol
InChI Key: MFHUZKAIOOSYAR-UHFFFAOYSA-N
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Description

1-[1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL is a complex organic compound with a unique structure that combines a naphthylmethyl group, a benzimidazole ring, and an ethanol moiety

Safety and Hazards

The safety and hazards associated with “1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol” are not well-documented. It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for “1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol” and related compounds could involve further exploration of their potential as efflux pump inhibitors . This could lead to the development of new therapeutic strategies for combating antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole core.

    Introduction of the Naphthylmethyl Group: The naphthylmethyl group is introduced through a Friedel-Crafts alkylation reaction, where naphthylmethyl chloride reacts with the benzimidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Ethanol Moiety: The final step involves the addition of an ethanol group to the benzimidazole ring, which can be achieved through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form the corresponding dihydrobenzimidazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of naphthylmethyl benzimidazole carboxylic acid.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-[1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL is unique due to its combination of a naphthylmethyl group, a benzimidazole ring, and an ethanol moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, its ability to act as an efflux pump inhibitor is a distinctive feature that sets it apart from other related compounds.

Properties

IUPAC Name

1-[1-(naphthalen-2-ylmethyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-14(23)20-21-18-8-4-5-9-19(18)22(20)13-15-10-11-16-6-2-3-7-17(16)12-15/h2-12,14,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHUZKAIOOSYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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